
Miniruby: A Technical Guide to a Versatile Red
Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Miniruby

Cat. No.: B1177709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the red fluorescent protein

Miniruby, its protein sequence, and common expression vectors. It is designed to be a core

resource for researchers and professionals in the fields of molecular biology, cell biology, and

drug development, offering detailed experimental protocols and quantitative data to facilitate

the successful application of this powerful research tool.

Introduction to Miniruby
Miniruby is a monomeric red fluorescent protein derived from the tetrameric protein eqFP611,

originally isolated from the sea anemone Entacmaea quadricolor.[1][2] Its development was

driven by the need for a bright and photostable red fluorescent marker for live-cell imaging

applications. Miniruby exhibits a large Stokes shift, with excitation and emission maxima at

approximately 558 nm and 605 nm, respectively, making it well-suited for multicolor imaging

and Förster Resonance Energy Transfer (FRET) studies.[2] An improved variant, mRuby2,

offers enhanced brightness and photostability.[3] This guide will focus on the foundational

Miniruby (mRuby) protein.

Miniruby Protein Sequence
The amino acid sequence of mRuby, a monomeric variant of eqFP611, is provided below. This

sequence has been optimized for expression in mammalian systems.[2]
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Quantitative Properties of Miniruby
The photophysical properties of Miniruby make it a valuable tool for a variety of imaging

applications. Key quantitative data are summarized in the table below.

Property Value Reference

Excitation Maximum 558 nm [2]

Emission Maximum 605 nm [2]

Stokes Shift 47 nm [2]

Molar Extinction Coefficient 113,000 M⁻¹cm⁻¹ [4]

Quantum Yield 0.35 [4]

Brightness 39.55 [4]

pKa 4.5 [1]

Oligomeric State Monomer [2]

Miniruby Expression Vectors
A variety of expression vectors are available for expressing Miniruby in different host systems.

The choice of vector depends on the specific application, the host organism, and the desired

level of expression control.
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Vector System Host Organism Promoter
Selection
Marker

Key Features

pET Vectors

(e.g., pET-28a)
E. coli T7 Kanamycin

High-level,

inducible protein

expression for

purification.

pcDNA3.1 Mammalian Cells CMV
Neomycin

(G418)

Constitutive high-

level expression

in a variety of

mammalian cell

lines.

pLenti Mammalian Cells CMV/EF1a
Puromycin/Blasti

cidin

Lentiviral vector

for stable, long-

term expression

in dividing and

non-dividing

cells.

pBAD E. coli araBAD Ampicillin

Tightly

controlled,

inducible

expression.

Experimental Protocols
This section provides detailed methodologies for key experiments involving Miniruby.

Cloning Miniruby into a Bacterial Expression Vector
(pET-28a)
This protocol describes the cloning of the Miniruby gene into the pET-28a vector for inducible

expression in E. coli.

Workflow for Cloning Miniruby into pET-28a
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Caption: Cloning workflow for inserting the Miniruby gene into the pET-28a expression vector.

Materials:

Miniruby gene (e.g., synthesized or PCR-amplified from a template)

pET-28a vector

Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer

T4 DNA Ligase and buffer

Competent E. coli DH5α cells

LB agar plates with kanamycin (50 µg/mL)

DNA purification kits

Procedure:

PCR Amplification: Amplify the Miniruby coding sequence using PCR primers that add NdeI

and XhoI restriction sites to the 5' and 3' ends, respectively.

Restriction Digest: Digest both the purified PCR product and the pET-28a vector with NdeI

and XhoI enzymes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1177709?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177709?utm_src=pdf-body
https://www.benchchem.com/product/b1177709?utm_src=pdf-body
https://www.benchchem.com/product/b1177709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the digested Miniruby insert and pET-28a vector using a gel extraction or

PCR cleanup kit.

Ligation: Ligate the digested Miniruby insert into the linearized pET-28a vector using T4

DNA Ligase.

Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate

overnight at 37°C.

Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA.

Verify the correct insertion of the Miniruby gene by restriction digest and Sanger

sequencing.

Expression and Purification of Miniruby from E. coli
This protocol details the expression of His-tagged Miniruby in E. coli BL21(DE3) and

subsequent purification using nickel-affinity chromatography.

Workflow for Miniruby Expression and Purification

Expression Purification

Transform pET-Miniruby
into BL21(DE3) Induce with IPTG Harvest Cells Lyse Cells Bind to Ni-NTA Resin Wash Resin Elute Miniruby

Click to download full resolution via product page

Caption: Workflow for the expression and purification of His-tagged Miniruby from E. coli.

Materials:

pET-28a-Miniruby plasmid

Competent E. coli BL21(DE3) cells
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LB medium with kanamycin (50 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Ni-NTA affinity resin

Procedure:

Transformation: Transform the pET-28a-Miniruby plasmid into competent E. coli BL21(DE3)

cells.

Culture Growth: Inoculate a single colony into LB medium with kanamycin and grow

overnight at 37°C. The next day, inoculate a larger culture with the overnight culture and

grow at 37°C to an OD600 of 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM

and incubate for 4-6 hours at 30°C or overnight at 18°C.

Cell Harvest: Harvest the cells by centrifugation.

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a

French press.

Binding: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated

Ni-NTA resin.

Washing: Wash the resin with wash buffer to remove unbound proteins.

Elution: Elute the His-tagged Miniruby protein with elution buffer.

Analysis: Analyze the purified protein by SDS-PAGE.
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Transfection of Miniruby into Mammalian Cells for
Expression
This protocol outlines the transient transfection of a mammalian expression vector containing

Miniruby (e.g., pcDNA3.1-Miniruby) into HEK293T cells using Lipofectamine 2000.[5][6][7]

Workflow for Mammalian Cell Transfection

Preparation Transfection Analysis

Plate HEK293T Cells Prepare DNA-
Lipofectamine Complex Add Complex to Cells Incubate 24-48h Visualize Expression

(Fluorescence Microscopy)

Click to download full resolution via product page

Caption: Workflow for transiently transfecting mammalian cells with a Miniruby expression

vector.

Materials:

HEK293T cells

pcDNA3.1-Miniruby plasmid DNA

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Opti-MEM I Reduced Serum Medium

Lipofectamine 2000 Transfection Reagent

6-well tissue culture plates

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density

that will result in 70-90% confluency at the time of transfection.[8]
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Complex Formation:

In one tube, dilute the pcDNA3.1-Miniruby plasmid DNA in Opti-MEM.

In a separate tube, dilute the Lipofectamine 2000 reagent in Opti-MEM and incubate for 5

minutes at room temperature.[6]

Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20

minutes at room temperature to allow for complex formation.[6]

Transfection: Add the DNA-Lipofectamine complexes dropwise to the cells in fresh, serum-

free medium.

Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the

medium with complete growth medium (DMEM with 10% FBS).

Expression Analysis: At 24-48 hours post-transfection, visualize Miniruby expression using a

fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

Labeling F-actin with a Miniruby-Lifeact Fusion
This protocol describes the use of a Miniruby-Lifeact fusion protein to visualize the F-actin

cytoskeleton in live mammalian cells. Lifeact is a 17-amino-acid peptide that binds to F-actin

without interfering with its dynamics.[9][10]

Workflow for F-actin Labeling

Construct Generation Expression Imaging

Clone Miniruby-Lifeact
Fusion Gene

Transfect into
Mammalian Cells Express Fusion Protein Live-Cell Imaging

(Confocal Microscopy)

Click to download full resolution via product page

Caption: Workflow for visualizing F-actin in live cells using a Miniruby-Lifeact fusion protein.
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Procedure:

Construct Generation: Clone the coding sequence for the Lifeact peptide in-frame with the

Miniruby coding sequence in a mammalian expression vector (e.g., pcDNA3.1). A flexible

linker sequence between Miniruby and Lifeact is recommended.

Transfection: Transfect the Miniruby-Lifeact expression vector into the mammalian cells of

interest using the protocol described in section 5.3.

Expression: Allow the cells to express the fusion protein for 24-48 hours.

Live-Cell Imaging: Image the live cells using a confocal or spinning-disk microscope

equipped for red fluorescence detection. The Miniruby-Lifeact fusion protein will specifically

label F-actin structures such as stress fibers, lamellipodia, and filopodia.

Application in Signaling Pathway Analysis
Miniruby can be used as a reporter in biosensors to monitor various signaling pathways. For

example, it can be incorporated into a genetically encoded calcium indicator (GECI) to visualize

changes in intracellular calcium concentrations.

Representative Calcium Signaling Pathway
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Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium

release, which can be monitored by a Miniruby-based biosensor.

In this pathway, agonist binding to a Gq-coupled G-protein coupled receptor (GPCR) activates

Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. A Miniruby-

based calcium sensor would change its fluorescence intensity upon binding to the released

calcium, allowing for real-time visualization of this signaling event.[4][11][12][13][14]

Conclusion
Miniruby is a robust and versatile red fluorescent protein with broad applications in molecular

and cellular biology. Its favorable photophysical properties, monomeric nature, and the

availability of a wide range of expression vectors make it an excellent choice for protein

tagging, live-cell imaging, and the development of biosensors for studying dynamic cellular

processes. This guide provides the essential information and protocols to enable researchers

to effectively utilize Miniruby in their experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Lipofectamine_2000_Reag_protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814344/
https://www.zenonbio.hu/doc/FL-AG-037-Actin-Visualization-150dpi.pdf
https://pubmed.ncbi.nlm.nih.gov/37294746/
https://pubmed.ncbi.nlm.nih.gov/37294746/
https://pubmed.ncbi.nlm.nih.gov/37294746/
https://pubmed.ncbi.nlm.nih.gov/32643923/
https://pubmed.ncbi.nlm.nih.gov/32643923/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.599944/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.599944/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843506/
https://www.benchchem.com/product/b1177709#miniruby-protein-sequence-and-vector
https://www.benchchem.com/product/b1177709#miniruby-protein-sequence-and-vector
https://www.benchchem.com/product/b1177709#miniruby-protein-sequence-and-vector
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1177709?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

